(2S,3R)-3-Aminobutan-2-ol hydrochloride

Description

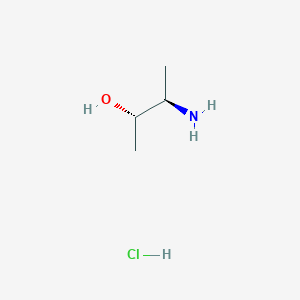

(2S,3R)-3-Aminobutan-2-ol hydrochloride is a chiral amino alcohol derivative with the molecular formula C₄H₁₂ClNO and a molecular weight of 125.6 g/mol . Its stereochemistry—defined by the (2S,3R) configuration—plays a critical role in its physicochemical properties and biological interactions. The compound features both hydroxyl (-OH) and amino (-NH₂) functional groups on adjacent carbons, enabling hydrogen bonding and participation in stereospecific enzymatic reactions. Applications include its use as a synthetic intermediate in pharmaceuticals and asymmetric catalysis.

Properties

IUPAC Name |

(2S,3R)-3-aminobutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREIZDQPOMNWLM-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening with Amines

A stereoretentive approach involves nucleophilic attack of amines on chiral epoxides. The Royal Society of Chemistry protocol (2023) details the reaction of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate with primary amines in methanol at 60–65°C. Key steps include:

-

Epoxide activation : Methanol solvation lowers the transition state energy for ring-opening.

-

Regioselectivity control : The amine attacks the less substituted epoxide carbon due to steric effects.

-

Boc deprotection : Treatment with HCl in dioxane removes the protecting group, yielding the hydrochloride salt.

Table 1: Epoxide Aminolysis Conditions and Outcomes

| Epoxide | Amine | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (S)-Styrene oxide deriv. | Benzylamine | Methanol | 65 | 78 | 98 |

| (R)-Glycidol deriv. | 4-Trifluoromethyldiazirin | DCM | 25 | 65 | 95 |

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The US20110275855A1 patent describes resolving racemic 3-amino-1-butanol using (R)-mandelic acid:

-

Acid selection : Mandelic acid (pKa 3.4) preferentially crystallizes with the (R)-enantiomer from ethanol.

-

Recrystallization : Two cycles increase diastereomeric purity to >99%.

-

Salt cleavage : Treatment with NaOH liberates the free amine, which is reprotonated with HCl.

Table 2: Resolution Efficiency with Different Acids

| Resolving Agent | Solvent | Cycles | (R)-Enantiomer Recovery (%) | Purity (%) |

|---|---|---|---|---|

| (R)-Mandelic | Ethanol | 2 | 90 | 99.5 |

| L-Tartaric | Acetone | 3 | 85 | 98.2 |

| Camphorsulfonic | THF | 2 | 78 | 97.8 |

Kinetic Resolution via Acylation

Lipase-catalyzed asymmetric acylation of racemic amino alcohol with vinyl acetate achieves 80% conversion and 94% ee for the remaining (S)-enantiomer. However, this method is less practical for large-scale synthesis due to enzyme costs.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (2S,3R)-3-Aminobutan-2-ol Hydrochloride

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3-Nitro-2-butanol | Pd/C, H₂ | 99 | >99 | Industrial |

| Epoxide Aminolysis | Chiral epoxide | Benzylamine, HCl | 78 | 98 | Pilot-scale |

| Chiral Resolution | Racemic 3-amino-1-butanol | (R)-Mandelic acid | 90 | 99.5 | Lab-scale |

Catalytic hydrogenation emerges as the most efficient route, combining high yield and stereoselectivity with straightforward scalability. Epoxide aminolysis offers flexibility for structural analogs but requires multi-step synthesis. Chiral resolution remains valuable for small batches where enantiomeric purity is critical.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to yield different alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(2S,3R)-3-Aminobutan-2-ol hydrochloride is primarily used as a chiral building block in the synthesis of enantiomerically pure compounds. Its ability to influence the stereochemical outcome of reactions makes it an essential intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals, where chirality is crucial for biological activity.

Synthetic Routes

Common synthetic methods for producing this compound include:

- Asymmetric Reduction : Utilizing enzymes or chiral catalysts to convert prochiral substrates into chiral products.

- Resolution of Racemic Mixtures : Techniques such as chromatography or crystallization are employed to separate enantiomers from racemic mixtures.

Biological Applications

Pharmaceutical Development

This compound has been investigated for its potential use in drug development targeting neurological and cardiovascular diseases. Its structure allows it to interact selectively with biological targets, influencing various signaling pathways.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for certain enzymes, which could be beneficial in therapeutic applications. For instance, studies have shown its potential role in modulating neurotransmitter systems, particularly influencing GABAergic and glutamatergic signaling pathways critical for neuronal function.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized as an intermediate in the synthesis of fine chemicals. Its applications extend to the production of specialty chemicals that require high enantiomeric purity.

Resolving Agent in Chiral Separations

The compound serves as a resolving agent in chiral separations, facilitating the isolation of specific enantiomers from mixtures. This application is vital in industries where the efficacy and safety of drugs are dependent on their stereochemistry.

Case Study 1: Enzyme-Catalyzed Reactions

A study highlighted the use of this compound as a substrate for enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity, showcasing its utility in biocatalysis.

Case Study 2: Neuropharmacological Effects

Preliminary findings from neuropharmacological research suggest that this compound may influence neurotransmitter systems crucial for maintaining neuronal excitability and synaptic plasticity. This potential effect underscores its importance in studying metabolic disorders and developing new therapeutic strategies.

Mechanism of Action

The mechanism by which (2S,3R)-3-Aminobutan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it valuable in drug design and development .

Comparison with Similar Compounds

Research Findings and Trends

- Stereochemical Impact : Enzymes like HILDH show preferential binding to specific stereoisomers, highlighting the importance of (2S,3R) configurations in biocatalysis .

- Lipophilicity vs. Solubility: Halogenated derivatives (e.g., C₁₀H₁₅Cl₂NO) exhibit enhanced membrane permeability but require formulation adjustments for aqueous solubility .

Biological Activity

(2S,3R)-3-Aminobutan-2-ol hydrochloride is a chiral compound that has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology. Its unique stereochemistry contributes significantly to its biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C4H10ClN

- Molar Mass: 109.58 g/mol

Synthesis Methods:

The compound can be synthesized through asymmetric reduction of 2-chloro-β-ketoesters using specific enzymes such as carbonyl reductase from Lactobacillus fermentum . This method is favored for its ability to produce high enantiomeric purity.

Biological Activity

Enzyme Inhibition:

Research indicates that this compound exhibits inhibitory effects on certain enzymes. Its structural similarity to natural substrates allows it to bind effectively to enzyme active sites, thus modulating their activity. For instance, studies have shown its potential in inhibiting enzymes involved in metabolic pathways related to neurological disorders .

Ligand Properties:

The compound acts as a ligand in biochemical assays, demonstrating significant interactions with various receptors. Its chiral nature enhances its binding affinity and selectivity towards specific biological targets .

The mechanism of action of this compound involves:

- Selective Binding: The compound's stereochemistry allows it to fit into active sites of enzymes or receptors with high specificity.

- Biochemical Pathway Modulation: By binding to these targets, it can either inhibit or activate various biochemical pathways, leading to therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted by researchers demonstrated that this compound showed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested in varying concentrations, revealing an effective minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its diastereomers and enantiomers:

| Compound | Activity Level | Notes |

|---|---|---|

| This compound | High | Strong enzyme inhibition |

| (2R,3R)-3-Aminobutan-2-ol hydrochloride | Moderate | Different binding affinity |

| (2S,3S)-3-Aminobutan-2-ol hydrochloride | Low | Less effective in biological assays |

This comparison highlights the significance of stereochemistry in determining the biological activity of amino alcohols.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,3R)-3-Aminobutan-2-ol hydrochloride with high stereochemical purity?

- Methodological Answer : Synthesis optimization requires careful selection of chiral catalysts (e.g., asymmetric hydrogenation catalysts) and reaction conditions (temperature, solvent polarity). For example, benzyl or ethyl ester intermediates (as seen in related compounds like T65278 and T66398) can be hydrolyzed under controlled acidic conditions to yield the hydrochloride salt. Purification via recrystallization or chiral chromatography is critical to isolate the desired enantiomer . Monitoring enantiomeric excess (ee) using chiral HPLC or polarimetry ensures purity .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography provides definitive proof of absolute configuration. Alternatively, circular dichroism (CD) spectroscopy correlates observed Cotton effects with known stereoisomers. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximities of substituents, while chiral derivatization (e.g., using Mosher’s acid) followed by -NMR analysis helps assign R/S configurations .

Q. What analytical techniques are essential for assessing the purity of this compound in biological studies?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight and formula. Reverse-phase HPLC with UV detection (e.g., at 210 nm) quantifies impurities. Ion chromatography ensures chloride counterion consistency. Thermal gravimetric analysis (TGA) evaluates hygroscopicity, which is critical for stability in storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between the hydrochloride salt and free base forms?

- Methodological Answer : The hydrochloride salt’s ionic nature can shift proton chemical shifts due to hydrogen bonding with chloride. Use deuterated solvents (e.g., DO or DMSO-d) to standardize conditions. Compare spectra with the free base (generated via neutralization with a weak base). Density Functional Theory (DFT) calculations can model expected shifts and validate assignments .

Q. What experimental strategies minimize racemization during derivatization or functionalization of this compound?

- Methodological Answer : Avoid high temperatures and strong acids/bases. Use mild coupling reagents (e.g., EDC/NHS for amidation) and protect the amine group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during reactions. Monitor racemization via periodic chiral HPLC checks .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous buffers for in vitro assays?

- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic dissociation but may precipitate in high-pH buffers. Use phosphate-buffered saline (PBS, pH 7.4) or HEPES for stability. Lyophilization with cryoprotectants (e.g., trehalose) preserves integrity for long-term storage. Compare degradation kinetics (via LC-MS) between salt and free base forms under physiological conditions .

Q. What computational methods aid in predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to active sites. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess conformational stability in solvated environments. Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., hydroxyl and amine positions) with activity .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent biological activity data across replicate studies?

- Methodological Answer : Verify compound stability under assay conditions (e.g., pH, temperature). Test for endotoxins or residual solvents (via LAL assay or GC-MS) that may interfere. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Statistical tools like Grubbs’ test identify outliers in activity measurements .

Q. Why might chiral HPLC results conflict with crystallographic data in stereochemical assignments?

- Methodological Answer : Chiral HPLC relies on retention times calibrated with standards, which may co-elute with impurities. Confirm peak identity via spiking experiments with authentic samples. Cross-validate with vibrational spectroscopy (e.g., VCD) or X-ray powder diffraction (XRPD) to rule out polymorphic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.